molecular formula C17H24ClNO2 B12774070 2-Dibenzofuranol, 6,7,8,9-tetrahydro-1-((diethylamino)methyl)-, hydrochloride CAS No. 118638-14-5

2-Dibenzofuranol, 6,7,8,9-tetrahydro-1-((diethylamino)methyl)-, hydrochloride

Cat. No.: B12774070
CAS No.: 118638-14-5
M. Wt: 309.8 g/mol
InChI Key: DLGPFAAPUGBYCW-UHFFFAOYSA-N
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Description

2-Dibenzofuranol, 6,7,8,9-tetrahydro-1-((diethylamino)methyl)-, hydrochloride: is a chemical compound with the molecular formula C17H23NO2·HCl and a molecular weight of 309.831 g/mol . This compound is known for its unique structure, which includes a dibenzofuran core with a diethylamino methyl group and a hydrochloride salt. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Dibenzofuranol, 6,7,8,9-tetrahydro-1-((diethylamino)methyl)-, hydrochloride typically involves the following steps:

    Formation of the Dibenzofuran Core: The dibenzofuran core is synthesized through a series of cyclization reactions involving appropriate starting materials.

    Introduction of the Diethylamino Methyl Group: The diethylamino methyl group is introduced via a substitution reaction, where a suitable precursor is reacted with diethylamine under controlled conditions.

    Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, temperature control, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Dibenzofuranol, 6,7,8,9-tetrahydro-1-((diethylamino)methyl)-, hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The diethylamino methyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions often involve nucleophiles such as halides or amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-Dibenzofuranol, 6,7,8,9-tetrahydro-1-((diethylamino)methyl)-, hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Dibenzofuranol, 6,7,8,9-tetrahydro-1-((diethylamino)methyl)-, hydrochloride involves its interaction with specific molecular targets and pathways. The diethylamino methyl group may interact with receptors or enzymes, modulating their activity. The dibenzofuran core may also play a role in stabilizing the compound’s interaction with its targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-Dibenzofuranol, 6,7,8,9-tetrahydro-1-((methylamino)methyl)-, hydrochloride
  • 2-Dibenzofuranol, 6,7,8,9-tetrahydro-1-((ethylamino)methyl)-, hydrochloride

Uniqueness

2-Dibenzofuranol, 6,7,8,9-tetrahydro-1-((diethylamino)methyl)-, hydrochloride is unique due to the presence of the diethylamino methyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications.

Properties

CAS No.

118638-14-5

Molecular Formula

C17H24ClNO2

Molecular Weight

309.8 g/mol

IUPAC Name

1-(diethylaminomethyl)-6,7,8,9-tetrahydrodibenzofuran-2-ol;hydrochloride

InChI

InChI=1S/C17H23NO2.ClH/c1-3-18(4-2)11-13-14(19)9-10-16-17(13)12-7-5-6-8-15(12)20-16;/h9-10,19H,3-8,11H2,1-2H3;1H

InChI Key

DLGPFAAPUGBYCW-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CC1=C(C=CC2=C1C3=C(O2)CCCC3)O.Cl

Origin of Product

United States

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